molecular formula C20H27N B12821789 Bis(3-(tert-butyl)phenyl)amine

Bis(3-(tert-butyl)phenyl)amine

Cat. No.: B12821789
M. Wt: 281.4 g/mol
InChI Key: KHNPQCFQKCRNKS-UHFFFAOYSA-N
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Description

Bis(3-(tert-butyl)phenyl)amine: is an organic compound with the molecular formula C28H43N . It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are connected to an amine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(tert-butyl)phenyl)amine typically involves the reaction of 3-(tert-butyl)aniline with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(3-(tert-butyl)phenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives with different substituents.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenylamines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Bis(3-(tert-butyl)phenyl)amine is used as a ligand in coordination chemistry, forming complexes with various metals.

Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its stability and reactivity make it suitable for designing new drugs and therapeutic agents .

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory and anticancer activities. Researchers are studying its interactions with biological targets to develop new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique properties contribute to the development of high-performance materials with specific characteristics .

Mechanism of Action

The mechanism of action of Bis(3-(tert-butyl)phenyl)amine involves its interaction with molecular targets through its amine group and phenyl rings. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles .

Comparison with Similar Compounds

  • Bis(4-tert-butylphenyl)amine
  • N,N’-Bis(3,5-di-tert-butylphenyl)amine
  • tert-Butyl-bis-(3-phenyl-prop-2-ynyl)-amine

Comparison: Compared to similar compounds, Bis(3-(tert-butyl)phenyl)amine is unique due to the position of the tert-butyl groups on the phenyl rings. This positioning affects its steric and electronic properties, making it more suitable for specific applications in catalysis and material science. Its stability and reactivity profile also distinguish it from other amine derivatives .

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

3-tert-butyl-N-(3-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-9-7-11-17(13-15)21-18-12-8-10-16(14-18)20(4,5)6/h7-14,21H,1-6H3

InChI Key

KHNPQCFQKCRNKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

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